molecular formula C9H14N2 B2508438 2-Methyl-1-(3-pyridyl)-1-propylamine CAS No. 343270-47-3

2-Methyl-1-(3-pyridyl)-1-propylamine

Cat. No.: B2508438
CAS No.: 343270-47-3
M. Wt: 150.225
InChI Key: KOFGVEKRYFDMED-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-pyridyl)-1-propylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted at the 3-position with a propylamine group, which is further substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-pyridyl)-1-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine, which is commercially available.

    Alkylation: The pyridine is alkylated at the 3-position using a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions.

    Amination: The resulting 3-(3-chloropropyl)pyridine is then subjected to amination using ammonia or an amine source to introduce the propylamine group.

    Methylation: Finally, the compound is methylated at the 2-position using a methylating agent like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-pyridyl)-1-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(3-pyridyl)-1-propylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-pyridyl)-1-propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(2-pyridyl)-1-propylamine: Similar structure but with the propylamine group at the 2-position.

    3-Methyl-1-(3-pyridyl)-1-propylamine: Similar structure but with the methyl group at the 3-position.

    2-Methyl-1-(4-pyridyl)-1-propylamine: Similar structure but with the propylamine group at the 4-position.

Uniqueness

2-Methyl-1-(3-pyridyl)-1-propylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and propylamine groups can affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)9(10)8-4-3-5-11-6-8/h3-7,9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFGVEKRYFDMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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